molecular formula C13H11NO2 B1599944 Methyl 3-(4-pyridinyl)benzoate CAS No. 126179-78-0

Methyl 3-(4-pyridinyl)benzoate

Cat. No.: B1599944
CAS No.: 126179-78-0
M. Wt: 213.23 g/mol
InChI Key: OURDGCXMAZZEBC-UHFFFAOYSA-N
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Description

Methyl 3-(4-pyridinyl)benzoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid where the carboxyl group is esterified with methanol, and a pyridine ring is attached to the benzene ring at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-pyridinyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-pyridinyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-pyridinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-(4-pyridinyl)benzoic acid.

    Reduction: Methyl 3-(4-piperidinyl)benzoate.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3-(4-pyridinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Methyl 3-(4-pyridinyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(4-pyridinyl)benzoate: Differing in the position of the pyridine ring, which can affect its chemical reactivity and biological activity.

    Methyl 3-(3-pyridinyl)benzoate: Another positional isomer with distinct properties.

    Methyl 3-(2-pyridinyl)benzoate: Featuring the pyridine ring at the ortho position, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-pyridin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURDGCXMAZZEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408911
Record name Methyl 3-(4-pyridyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126179-78-0
Record name Methyl 3-(4-pyridyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-(methoxycarbonyl)phenyl)boronic acid (600 mg, 3.33 mmol), 4-bromopyridine (583.5 mg, 3.0 mmol), K2CO3 (1.2 g, 9.0 mmol) and Pd(dppf)Cl2 (50 mg) in a solution of dioxane (10 mL) and H2O (2.5 mL) was stirred at 120° C. for 30 min with microwave heating. The catalyst was filtered and the filtrate concentrated. The residue was then purified by column chromatography to give the title product (630 mg Yield 90%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
583.5 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.121 g of 4-pyridylboronic acid, 2.35 g of methyl 3-bromobenzoate, 7.5 g of cesium carbonate and 530 mg of tetrakistriphenyl phosphine palladium were dissolved in 40 ml of N,N-dimethylformamide, and the mixture was stirred at 120° C. overnight in a nitrogen atmosphere. The reaction mixture was diluted with ethyl acetate, washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed. The residue was purified by silica gel column, to give 1.325 g of the title compound in the 4:3 hexane-ethyl acetate fraction.
Quantity
1.121 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenyl phosphine palladium
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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